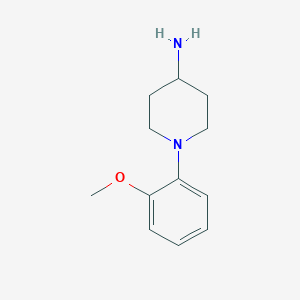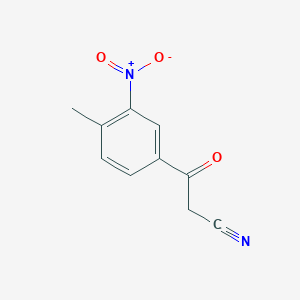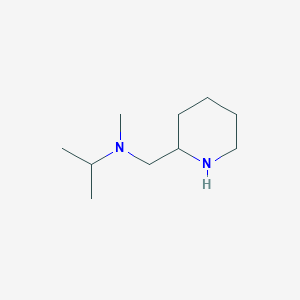![molecular formula C17H18N4 B3199468 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016864-49-5](/img/structure/B3199468.png)
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Physical And Chemical Properties Analysis
The compound “6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile” has a molecular weight of 278.36 . It is a powder at room temperature . The IR spectrum of a related compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Compounds related to 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile have shown potential in anticancer activities. For instance, certain derivatives have been evaluated against human breast cancer and kidney cells, with some showing better anti-proliferative activities than curcumin, a known anti-cancer agent. The structure-activity relationship analysis indicates that the combination of chromene and quinoline moieties with pyrimide and piperazine enhances anti-proliferative activities (Parveen et al., 2017).
Serotonin Receptor Antagonism
A study on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds revealed their potential as serotonin 5-HT3 receptor antagonists. This is particularly notable in the context of gastrointestinal treatments, where 5-HT3 antagonism can be beneficial (Mahesh et al., 2004).
Molecular Docking and Structure Analysis
Molecular docking studies have been conducted on pyridine derivatives, including those similar to the compound , for potential inhibitory effects against specific proteins. These studies are crucial in understanding how such compounds can interact with biological targets (Venkateshan et al., 2019).
Antimicrobial Properties
Derivatives of this compound have been explored for their antimicrobial properties. Some compounds in this category have shown significant biological activity against various microorganisms, including bacteria and fungi (Suresh et al., 2016).
Herbicidal Applications
Research has been conducted on related pyridine derivatives for their potential use as herbicides. These studies include the synthesis and evaluation of their effectiveness against various plant species, demonstrating the diverse applications of such compounds (Sun et al., 2019).
Corrosion Inhibition
Pyridine derivatives have been studied for their corrosion inhibition properties, especially in steel environments. This application is crucial in industrial settings to prevent material degradation (Yadav & Kumar, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another study mentions a compound with a similar structure acting as a selective competitive inhibitor of C1 , a component of the classical pathway of the complement system .
Mode of Action
It’s suggested that similar compounds interact with their targets through a small molecule virtual screen .
Biochemical Pathways
A compound with a similar structure was found to inhibit the classical pathway (cp) of the complement system . The CP is initiated by the activation of the C1 complex, which provides a catalytic basis for the cleavage of downstream CP components C4 and C2 .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure was found to inhibit the classical pathway of the complement system in a dose-dependent manner .
Eigenschaften
IUPAC Name |
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)17-6-5-15(12-18)13-19-17/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABNTMAAXYTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)






![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)

![2-[(3-Bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B3199461.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)
![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)
![2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B3199479.png)